BLT-1

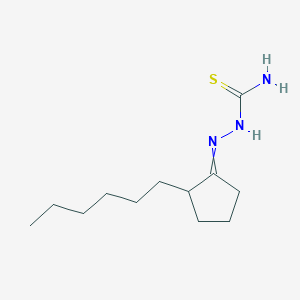

Description

BenchChem offers high-quality BLT-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BLT-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2-hexylcyclopentylidene)amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUSBISUVLUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCC1=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BLT-1 receptor function in immune cells

An In-depth Technical Guide to the BLT-1 Receptor in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a critical role in the innate and adaptive immune response, primarily by acting as a powerful chemoattractant for leukocytes. LTB4 exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity BLT-1 receptor and the low-affinity BLT-2 receptor.[1][2][3] This guide focuses on the BLT-1 receptor (BLT1), detailing its function, signaling pathways, and expression in key immune cell populations, providing a technical resource for researchers and drug development professionals. BLT1 is expressed almost exclusively on leukocytes and is a key mediator of inflammatory cell recruitment and activation in numerous diseases.[2][4]

BLT-1 Receptor: Expression and Ligand Binding

BLT1 is the high-affinity receptor for LTB4, mediating the majority of its potent pro-inflammatory effects. Its expression is largely restricted to immune cells, making it an attractive therapeutic target.

Expression on Immune Cells

BLT1 is constitutively and highly expressed on neutrophils, which are key effector cells of the innate immune system.[5][6] It is also expressed on eosinophils, monocytes, macrophages, mast cells, dendritic cells, and certain subsets of activated T lymphocytes.[1][5] In human peripheral blood, classical monocytes (CD14++CD16-) express high levels of BLT1.[7] While naive T cells show little to no expression, BLT1 is upregulated upon T cell activation, defining a rare but potent subset of antigen-primed effector T cells in circulation (approximately 0.42% of CD4+ T cells and 0.69% of CD8+ T cells in healthy individuals).[1]

Ligand Affinity and Specificity

BLT1 binds to LTB4 with high affinity and specificity. Binding assays using transfected cell lines and human granulocytes have determined the dissociation constant (Kd) to be in the low nanomolar range, confirming its status as a high-affinity receptor.[8][9] This is in contrast to the BLT2 receptor, which binds LTB4 with an approximately 20-fold lower affinity.[8]

Quantitative Data: Receptor Binding and Antagonist Potency

The following tables summarize key quantitative data regarding the interaction of LTB4 and its antagonists with the BLT1 receptor.

Table 1: Ligand Binding Affinity and Functional Potency

| Ligand | Parameter | Value | Cell Type / System | Reference(s) |

|---|---|---|---|---|

| Leukotriene B4 (LTB4) | Kd | ~1.1 nM | Transfected HEK293 cells | [9] |

| Leukotriene B4 (LTB4) | EC50 (Chemotaxis) | ~1.0 nM | Human Neutrophils |

| Leukotriene B4 (LTB4) | EC50 (Ca2+ Mobilization) | 1.17 nM | Human Monocytes | |

Table 2: Potency of Common BLT1 Receptor Antagonists

| Antagonist | Parameter | Value | Assay | Reference(s) |

|---|---|---|---|---|

| CP-105,696 | IC50 | 8.42 nM | [³H]LTB4 Binding (Human Neutrophils) | [10][11] |

| IC50 | 5.0 nM | Chemotaxis Inhibition (Human Neutrophils) | [12] | |

| BIIL-260 | Ki | 1.7 nM | [³H]LTB4 Binding (Human Neutrophils) | [13][14] |

| IC50 | 0.82 nM | Ca2+ Release Inhibition (Human Neutrophils) | [13] | |

| U-75302 | Ki | 159 nM | [³H]LTB4 Binding (Guinea Pig Lung) | [15] |

| Etalocib (LY293111) | Ki | 25 nM | [³H]LTB4 Binding | [16] |

| IC50 | 20 nM | Ca2+ Mobilization Inhibition | [16] |

| LY223982 | IC50 | 13.2 nM | [³H]LTB4 Binding |[16] |

BLT-1 Signaling Pathways

Upon LTB4 binding, BLT1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades.

G Protein Coupling

BLT1 primarily couples to pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gαq proteins.[17]

-

Gαi Activation: The dissociation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released from Gαi are critical for activating downstream effectors like phospholipase C-β (PLCβ) and phosphoinositide 3-kinase (PI3K).

-

Gαq Activation: Gαq directly activates PLCβ, which is a central event in BLT1 signaling.

Key Downstream Events

Activation of PLCβ by Gβγ (from Gαi) and Gαq leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).

The resulting surge in intracellular calcium and activation of PKC and PI3K drive the key cellular responses to LTB4, including chemotaxis, degranulation, and production of reactive oxygen species (ROS). These pathways ultimately converge on the regulation of the actin cytoskeleton and integrin activation, which are essential for cell migration.

Signaling Pathway Diagram

Function of BLT-1 in Immune Cells

The LTB4-BLT1 axis is a cornerstone of the inflammatory response, directing the movement and function of various immune cells.

-

Neutrophils: BLT1 is paramount for neutrophil function. It mediates potent chemotaxis, guiding neutrophils from the bloodstream to sites of infection or injury.[6] The LTB4-BLT1 interaction also promotes neutrophil adhesion to the endothelium, extravasation, degranulation, and the production of ROS. Furthermore, LTB4 can act in an autocrine or paracrine fashion, where neutrophils release LTB4 to amplify the recruitment of other neutrophils to the inflammatory focus.[6]

-

T Lymphocytes: On activated T cells, BLT1 plays a crucial role in their recruitment into peripheral tissues during an immune response.[1] Expression of BLT1 on CD8+ T cells is required for their migration into tumors to elicit effective anti-tumor immunity.[1] BLT1+ T cells are typically antigen-primed and are capable of rapid effector functions.

-

Eosinophils and Mast Cells: In allergic inflammation, LTB4 acting through BLT1 contributes to the chemotaxis of eosinophils and the activation of mast cells.

-

Monocytes and Macrophages: BLT1 mediates monocyte chemotaxis and is involved in macrophage activation.[7]

Key Experimental Protocols

Studying BLT1 function requires robust and reproducible assays. Detailed below are standard protocols for two key functional readouts: chemotaxis and calcium mobilization.

Protocol: Neutrophil Chemotaxis (Boyden Chamber Assay)

This assay quantifies the directed migration of neutrophils toward a chemoattractant (LTB4) across a microporous membrane.

Materials:

-

Boyden chamber apparatus or 24-well Transwell® plates (5 µm pore size polycarbonate membrane).

-

Human neutrophils, isolated from peripheral blood via density gradient centrifugation.

-

Chemotaxis Buffer: Hank's Balanced Salt Solution (HBSS) with 0.5% Bovine Serum Albumin (BSA).

-

LTB4 stock solution (in ethanol).

-

Test compounds (e.g., BLT1 antagonists) and vehicle controls.

-

Detection reagent (e.g., Calcein-AM for fluorescence or CellTiter-Glo® for luminescence).

-

Incubator (37°C, 5% CO2).

-

Plate reader (fluorescence or luminescence capable).

Procedure:

-

Preparation: Pre-warm chemotaxis buffer and Transwell® plate to 37°C. Prepare serial dilutions of LTB4 and test compounds in chemotaxis buffer. A typical LTB4 concentration range is 0.1 nM to 100 nM.

-

Assay Setup: Add 600 µL of chemotaxis buffer containing LTB4 and/or test compounds to the lower wells of the 24-well plate.

-

Cell Preparation: Resuspend freshly isolated neutrophils in chemotaxis buffer at a concentration of 2 x 10^6 cells/mL. If using a fluorescent dye, pre-load the cells with Calcein-AM according to the manufacturer's protocol. If using antagonists, pre-incubate the cells with the compound for 15-30 minutes at 37°C.

-

Cell Seeding: Carefully place the Transwell® inserts into the wells. Add 100 µL of the neutrophil suspension (200,000 cells) to the top of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

Quantification:

-

Carefully remove the inserts.

-

Quantify the number of cells that have migrated into the lower chamber. For Calcein-AM loaded cells, read the fluorescence of the lower chamber (e.g., Ex/Em 485/520 nm). For label-free methods, add a lytic/luminescence reagent like CellTiter-Glo® to the lower well, incubate as required, and read the luminescence.

-

-

Data Analysis: Plot the signal (proportional to the number of migrated cells) against the concentration of LTB4. For antagonist studies, calculate the IC50 value from the dose-response curve.

Protocol: LTB4-Induced Calcium Mobilization

This assay measures the transient increase in intracellular calcium concentration in response to BLT1 activation.

Materials:

-

Immune cells of interest (e.g., T cell line, primary monocytes).

-

Calcium Assay Buffer: HBSS with 20 mM HEPES, 2.5 mM probenecid, and 1 mM CaCl2.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

LTB4 stock solution.

-

BLT1 antagonists and vehicle controls.

-

Flow cytometer or fluorescence plate reader with kinetic read capability.

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in Calcium Assay Buffer at 1-2 x 10^6 cells/mL.

-

Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting into the assay buffer to a final concentration of 1-5 µM. Add the loading solution to the cell suspension.

-

Incubation: Incubate the cells in the dark for 30-45 minutes at 37°C to allow for dye uptake and de-esterification.

-

Washing: Wash the cells twice with warm Calcium Assay Buffer to remove extracellular dye. Resuspend the final cell pellet in the assay buffer.

-

Assay Measurement (Plate Reader):

-

Pipette 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate. If using antagonists, add them now and incubate for 15-20 minutes.

-

Place the plate in the reader and allow the temperature to equilibrate to 37°C.

-

Set the instrument to record fluorescence kinetically (e.g., Ex/Em 494/516 nm for Fluo-4) every 1-2 seconds.

-

Record a stable baseline fluorescence for 15-30 seconds.

-

Using the instrument's injectors, add 20 µL of the LTB4 stimulus (or vehicle) and continue recording for an additional 2-3 minutes to capture the full calcium transient.

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or as the area under the curve (AUC). Plot the response against agonist/antagonist concentration to determine EC50 or IC50 values.

Experimental Workflow Diagramdot

References

- 1. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - The receptor BLT1 is essential on neutrophils in a mouse model of mucous membrane pemphigoid [insight.jci.org]

- 6. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pro- and anti-inflammatory substances modulate expression of the leukotriene B4 receptor, BLT1, in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. WikiGenes - LTB4R - leukotriene B4 receptor [wikigenes.org]

- 10. CP-105696 | 158081-99-3 | Data Sheet | BioChemPartner [biochempartner.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. caymanchem.com [caymanchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Role of the Leukotriene B4 Receptor 1 (BLT-1) in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Leukotriene B4 Receptor 1 (BLT-1) is a high-affinity G protein-coupled receptor that plays a pivotal role in the initiation and amplification of inflammatory responses. Its primary ligand, leukotriene B4 (LTB4), is a potent lipid chemoattractant for a variety of immune cells, most notably neutrophils. Activation of BLT-1 triggers a cascade of intracellular signaling events that lead to leukocyte recruitment, activation, and the production of pro-inflammatory mediators. This central role in inflammation has positioned BLT-1 as a key therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD). This guide provides an in-depth technical overview of the function of BLT-1 in inflammation, including its signaling pathways, quantitative data on its interactions, and detailed experimental protocols for its study.

Core Concepts: BLT-1 and its Ligand, LTB4

Leukotriene B4 (LTB4) is a lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It is rapidly synthesized and released by various immune cells, including neutrophils, macrophages, and mast cells, in response to inflammatory stimuli. BLT-1 is the high-affinity receptor for LTB4, while a second, lower-affinity receptor, BLT-2, is more ubiquitously expressed and binds other eicosanoids as well.[1] The high specificity and affinity of the LTB4-BLT-1 interaction make it a critical axis in the early stages of inflammation.[2]

Data Presentation: Quantitative Analysis of BLT-1 Interactions

The following tables summarize key quantitative data related to the interaction of ligands with the BLT-1 receptor, providing a basis for comparative analysis and drug development.

Table 1: Binding Affinity of LTB4 for BLT-1

| Parameter | Value | Cell Type/System | Reference |

| Kd | ~0.1-1 nM | Human Neutrophils | [3][4] |

Table 2: Inhibitory Activity of BLT-1 Antagonists

| Antagonist | IC50 | Assay | Cell Type | Reference |

| CP-105,696 | 8.42 ± 0.26 nM | [3H]LTB4 Binding | Human Neutrophils | [2][5][6] |

| CP-105,696 | 5.0 ± 2.0 nM | LTB4-mediated Chemotaxis | Human Neutrophils | [6][7] |

| CP-105,696 | 940 ± 70 nM | LTB4-mediated Ca2+ Mobilization | Human Monocytes | [6][7] |

| U75302 | Not explicitly stated as IC50, but effective at 1 µM | TRPV1 Sensitization | Mouse DRG neurons | [8] |

Table 3: In Vivo Efficacy of BLT-1 Antagonists

| Antagonist | Animal Model | Dosage | Effect | Reference |

| CP-105,696 | Murine Inflammatory Arthritis | 50 mg/kg/day | Significant protection from allograft rejection | [7] |

| U75302 | LPS-induced Cardiac Dysfunction (Mouse) | 0.25, 0.5, or 1 mg/kg (IP) | Ameliorated cardiac dysfunction | [9] |

| U75302 | Bleomycin-induced Lung Fibrosis (Mouse) | Intratracheal administration | Attenuated lung fibrosis | [10] |

| U75302 | Colon Cancer Xenograft (Mouse) | Not specified | Suppressed tumor cell proliferation | [11] |

Signaling Pathways of BLT-1

Upon binding of LTB4, BLT-1, a G protein-coupled receptor (GPCR), initiates a complex network of intracellular signaling cascades. These pathways ultimately orchestrate the cellular responses crucial for inflammation, such as chemotaxis, degranulation, and cytokine production.

References

- 1. researchgate.net [researchgate.net]

- 2. CP-105696 | 158081-99-3 | Data Sheet | BioChemPartner [biochempartner.com]

- 3. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 4. m.youtube.com [m.youtube.com]

- 5. medkoo.com [medkoo.com]

- 6. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Blockade of leukotriene B4 signaling pathway induces apoptosis and suppresses cell proliferation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

BLT-1 signaling pathway explained

An In-depth Technical Guide to the BLT-1 Signaling Pathway Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a crucial role in orchestrating acute and chronic inflammatory responses. The biological effects of LTB4 are primarily mediated through its high-affinity G-protein coupled receptor (GPCR), the Leukotriene B4 Receptor 1 (BLT1).[1][2] BLT1 is predominantly expressed on the surface of leukocytes, including neutrophils, macrophages, T cells, and mast cells, making it a central player in immune cell trafficking and activation.[1][3]

Upon activation by LTB4, BLT1 initiates a cascade of intracellular signaling events that culminate in a variety of cellular responses, most notably chemotaxis, degranulation, and the production of inflammatory cytokines.[2][3] Furthermore, the LTB4-BLT1 axis functions as a critical signal-relay system, amplifying the chemotactic response of neutrophils to primary chemoattractants and coordinating collective cell migration.[4][5][6] Given its central role in driving inflammation, the BLT1 signaling pathway is a significant therapeutic target for a range of inflammatory diseases, including arthritis, asthma, and atherosclerosis.[2][7] This guide provides a detailed technical overview of the core BLT1 signaling pathway, quantitative parameters, key experimental protocols, and its functional consequences.

The Core BLT1 Signaling Cascade

The activation of BLT1 by LTB4 triggers a multi-branched signaling network, primarily through the activation of heterotrimeric G-proteins. BLT1 couples predominantly to the pertussis toxin-sensitive Gαi family of G-proteins.[8][9] This interaction initiates the dissociation of the Gαi and Gβγ subunits, which then act on downstream effectors to propagate the signal.

G-Protein Coupling and Downstream Effector Activation

Binding of LTB4 to BLT1 induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the associated Gαi subunit.[9] This activation leads to the dissociation of the G-protein heterotrimer. The liberated Gαi-GTP and Gβγ subunits independently modulate the activity of several key enzymes:

-

Phospholipase C (PLC): The Gβγ subunits activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Phosphoinositide 3-Kinase (PI3K): BLT1 activation leads to the stimulation of PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][10] This is a critical step for leukocyte migration.[11]

-

Adenylyl Cyclase (AC): The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial for mediating neutrophil apoptosis and the resolution of inflammation.[12]

The activation of these primary effectors initiates several divergent downstream pathways that ultimately control cellular function.

References

- 1. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The leukotriene B4 receptor BLT1 is stabilized by transmembrane helix capping mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The LTB4–BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 signaling through NF-kappaB-dependent BLT1 receptors on vascular smooth muscle cells in atherosclerosis and intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Engineering a G protein-coupled receptor for structural studies: Stabilization of the BLT1 receptor ground state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to Leukotriene B4 Receptor 1 (BLT1)

Introduction

The Leukotriene B4 Receptor 1 (BLT1) is a high-affinity G-protein coupled receptor (GPCR) that plays a pivotal role in the initiation and amplification of inflammatory responses.[1][2][3] Its endogenous ligand, leukotriene B4 (LTB4), is a potent lipid chemoattractant derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[2][4] Upon activation by LTB4, BLT1 orchestrates the recruitment and activation of various leukocytes, particularly neutrophils, to sites of inflammation.[2][5] The LTB4-BLT1 signaling axis is implicated in the pathogenesis of numerous acute and chronic inflammatory diseases, including rheumatoid arthritis, asthma, inflammatory bowel disease, and atherosclerosis, making it a significant target for therapeutic intervention.[2][6][7][8][9]

Molecular Biology and Structure

BLT1 is encoded by the LTB4R gene located on human chromosome 14.[10] As a class A GPCR, it possesses the characteristic seven transmembrane (7TM) helical domains connected by intracellular and extracellular loops.[11][12] The receptor is primarily coupled to the Gi family of G-proteins.[1][3][13]

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structure of LTB4-bound human BLT1 in an active conformation complexed with a Gi protein.[1][14] These structural insights have revealed key molecular determinants for LTB4 binding, involving a hydrogen-bond network of water molecules and key polar residues.[1][14] The activation mechanism involves the displacement of specific residues, which unlocks an ion lock in the lower part of the binding pocket, leading to the conformational changes necessary for G-protein coupling and signal transduction.[1][14]

Expression Profile

BLT1 expression is predominantly found on the surface of immune cells.[12][15] While its sister receptor, BLT2, is more ubiquitously expressed and has a lower affinity for LTB4, BLT1's high affinity and specific expression pattern underscore its specialized role in immunity.[3][12][15]

| Table 1: Cellular and Tissue Expression of BLT1 | | :--- | :--- | | Cell Type | Expression Details and Key Functions | | Neutrophils | High expression; mediates chemotaxis, adhesion, and recruitment, playing a critical role in inflammatory arthritis and host defense.[2][16][17] | | T-Lymphocytes | Expressed on effector T cells (both TH1 and TH2); mediates chemotaxis and recruitment to inflamed tissues.[15][18] BLT1 expression is induced upon differentiation into effector cells.[19] | | Monocytes/Macrophages | Expressed on monocytes and their precursors; contributes to their recruitment and activation in inflammatory responses.[5][20] | | Dendritic Cells (DCs) | Expressed on specific DC subsets (BLT1hi and BLT1lo), which exhibit distinct migratory activities and cytokine profiles, controlling allergic skin inflammation.[19][21] | | Eosinophils | BLT1 is expressed and mediates LTB4-induced responses.[4] | | Mast Cells | BLT1 expression is involved in mast cell activation.[20] | | Vascular Smooth Muscle Cells (SMCs) | BLT1 is expressed on vascular SMCs, where it can be upregulated by NF-κB signaling and induces cell migration and proliferation, contributing to intimal hyperplasia.[4] | | Synovial Tissue (Rheumatoid Arthritis) | BLT1 mRNA is expressed more strongly in RA synovial tissues compared to osteoarthritis tissues. Leukocytes infiltrating the synovial fluid in RA patients predominantly express BLT1.[22] |

Signaling Pathways

Activation of BLT1 by LTB4 initiates a cascade of intracellular signaling events primarily through the Gi protein. This leads to the dissociation of the Gαi and Gβγ subunits, which subsequently modulate multiple downstream effector pathways to control key cellular functions like migration, proliferation, and cytokine production.

G-Protein Coupling and Downstream Effectors

Upon LTB4 binding, BLT1 activates Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The released Gβγ subunits are known to activate phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10]

Furthermore, BLT1 signaling engages multiple kinase cascades that are critical for its pro-inflammatory effects:

-

PI3K-ERK1/2 Pathway: The LTB4/BLT1 axis activates the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[23][24] This cascade is crucial for mediating resistance to the anti-proliferative effects of TGF-β1 in some cancer cells by promoting the phosphorylation of the Smad3 linker region.[23]

-

NF-κB Pathway: BLT1 signaling can lead to the activation of the transcription factor NF-κB, which is a central regulator of inflammatory gene expression.[4] Interestingly, the expression of the BLT1 receptor itself can be upregulated in an NF-κB-dependent manner, creating a positive feedback loop that amplifies inflammation.[4]

Receptor Regulation and Crosstalk

Like many GPCRs, BLT1 signaling is tightly regulated. Following activation, the receptor is phosphorylated by G-protein receptor kinases (GRKs), which promotes the binding of β-arrestins.[25] β-arrestin binding desensitizes the receptor and facilitates its internalization, thereby terminating the signal.[7][25]

Recent studies have identified the Receptor for Advanced Glycation End Products (RAGE) as a novel binding partner for BLT1.[24][26] The interaction with RAGE modulates BLT1 signaling by potentiating LTB4-dependent ERK phosphorylation while inhibiting the activation of NF-κB.[26] This crosstalk adds another layer of complexity to the regulation of LTB4-mediated inflammatory responses.

Caption: BLT1 receptor signaling cascade.

Pharmacology and Drug Development

The central role of the LTB4-BLT1 axis in inflammation has made it an attractive target for drug development. Efforts have focused on creating specific antagonists to block BLT1 signaling.[27][28] Several BLT1 antagonists have been developed and evaluated in preclinical models and clinical trials for various inflammatory diseases.[6][28]

While animal models have shown that BLT1 blockade can dramatically suppress arthritis and other inflammatory conditions, clinical trials in humans, particularly for rheumatoid arthritis, have not yet yielded successful outcomes.[6][8] This suggests a more complex role for this pathway in human disease, necessitating further research to define the optimal therapeutic strategies for targeting BLT1.[6]

| Table 2: Selected BLT1 Antagonists and Binding Affinities | | :--- | :--- | :--- | :--- | | Compound | Type | Binding Affinity (Ki) | Notes | | CP-105,696 | Antagonist | 0.47 nM (human BLT1)[29] | A potent and selective BLT1 antagonist. | | CP-195,543 | Antagonist | 1.2 nM (human BLT1)[29] | Another selective antagonist from the same class as CP-105,696. | | U75302 | Antagonist | Not specified | A widely used specific antagonist in preclinical studies to probe BLT1 function.[30][31] | | BIIL 284 | Antagonist | Not specified | A prodrug whose active metabolites have a high affinity for BLT receptors; shown to inhibit intimal hyperplasia in rats.[4] | | MK-D-046 | Antagonist | Not specified | A selective antagonist whose structure in complex with BLT1 has been determined by crystallography.[32] |

Key Experimental Methodologies

Studying BLT1 function requires a range of specialized molecular and cellular assays. Below are protocols for two fundamental experimental approaches.

Receptor-Ligand Binding Assay (Label-Free LC-MS Method)

This modern approach allows for the direct quantification of antagonist binding to BLT1 expressed in cell membranes without the need for radiolabeled or fluorescent ligands.[33]

Principle: The assay involves equilibrating BLT1-containing membranes with a known concentration of an unlabeled probe ligand (and a competitor, if measuring affinity). The receptor-bound ligand is then separated from the free ligand by rapid filtration, and the amount of bound ligand is quantified using highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS).[33]

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing human or mouse BLT1 (e.g., HEK293 cells).

-

Binding Reaction: In a 96-well plate, incubate the BLT1 membranes with an unlabeled probe ligand at a concentration near its dissociation constant (Kd). For competition assays, add varying concentrations of the unlabeled antagonist being tested. Allow the reaction to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound ligand from the free ligand by vacuum filtration through a cationic glass fiber filter plate. The positive charge of the filter helps retain the negatively charged cell membranes.

-

Extraction: Elute the bound ligand from the filters using an appropriate organic solvent.

-

Quantification: Analyze the eluted samples by LC-MS in selected reaction monitoring (SRM) mode to specifically and sensitively quantify the amount of bound probe ligand.

-

Data Analysis: For competition assays, plot the amount of bound probe ligand against the concentration of the competitor drug. Fit the data to a one-site competition model to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Caption: Workflow for a label-free LC-MS binding assay.

Cell Migration (Chemotaxis) Assay

This assay measures the ability of cells expressing BLT1 to migrate along a concentration gradient of LTB4. The Boyden chamber or Transwell insert system is commonly used.[25][34]

Principle: Cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (LTB4). Cells migrate through the pores towards the chemoattractant, and the number of migrated cells is quantified.

Detailed Protocol:

-

Cell Preparation: Culture leukocytes that endogenously express BLT1 (e.g., neutrophils, or bone marrow-derived dendritic cells) or a cell line transfected with BLT1.[25] Starve the cells in serum-free media for 18-24 hours prior to the assay.[34]

-

Assay Setup:

-

Add serum-free media containing LTB4 at various concentrations (e.g., 1-100 nM) to the lower wells of a 24-well plate. Include a negative control well with media only.

-

Place Transwell inserts (typically with 5 or 8 µm pores) into each well.

-

Resuspend the prepared cells in serum-free media and add a specific number of cells (e.g., 1 x 106 cells/mL) to the top chamber of each insert.[34]

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow migration (e.g., 2-4 hours).

-

Quantification:

-

Remove the inserts from the plate.

-

Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane with a stain such as crystal violet or DAPI.

-

Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields for each membrane.

-

-

Data Analysis: Plot the number of migrated cells (or absorbance) against the concentration of LTB4 to generate a chemotactic curve.

Caption: Workflow for a Transwell cell migration assay.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 6. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 Receptor1 Imaging in Drug Development - CD BioSciences [bioimagingtech.com]

- 8. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]

- 11. Cooperative conformational changes in a G-protein-coupled receptor dimer, the leukotriene B(4) receptor BLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineering a G protein-coupled receptor for structural studies: Stabilization of the BLT1 receptor ground state - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis of leukotriene B4 receptor 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Leukotriene B4 receptor BLT1 mediates early effector T cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression of leukotriene B4 receptor 1 defines functionally distinct DCs that control allergic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The absence of the leukotriene B4 receptor BLT1 attenuates peripheral inflammation and spinal nociceptive processing following intraplantar formalin injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Differential expression of leukotriene B4 receptor subtypes (BLT1 and BLT2) in human synovial tissues and synovial fluid leukocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]

- 24. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 25. Real-time imaging of leukotriene B₄ mediated cell migration and BLT1 interactions with β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Label-Free, LC-MS-Based Assays to Quantitate Small-Molecule Antagonist Binding to the Mammalian BLT1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. content.abcam.com [content.abcam.com]

expression of BLT-1 in different tissues

An In-depth Technical Guide to the Expression of BLT-1 in Different Tissues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expression of the high-affinity leukotriene B4 receptor 1 (BLT-1), a key player in inflammatory responses. Understanding the tissue-specific expression of BLT-1 is critical for the development of targeted therapeutics for a range of inflammatory diseases.

Quantitative Expression of BLT-1

The expression of BLT-1 is predominantly observed in immune cells, with varying levels across different hematopoietic lineages. Its expression is also dynamically regulated in various tissues, particularly during inflammatory conditions.

BLT-1 mRNA Expression

Table 1: Relative mRNA Expression of LTB4R (BLT-1) in Human Tissues

| Tissue | Relative Expression Level | Data Source |

| Spleen | High | [1][2] |

| Lymph Node | High | [1] |

| Bone Marrow | High | [1] |

| Peripheral Blood Leukocytes | High | [3] |

| Lung | Moderate | [1] |

| Small Intestine | Moderate | [1] |

| Colon | Moderate | [1] |

| Liver | Low | [2] |

| Brain | Low | [2] |

| Heart | Low | [2] |

| Skeletal Muscle | Low | [2] |

| Kidney | Low | [1] |

| Testis | Low | [1] |

Expression levels are qualitative summaries based on data from The Human Protein Atlas and other cited literature. For precise quantitative data, it is recommended to consult the primary literature and databases such as the Gene Expression Omnibus (GEO) and ArrayExpress.

Table 2: Relative mRNA Expression of Ltb4r1 (BLT-1) in Mouse Tissues

| Tissue | Relative Expression Level | Data Source |

| Spleen | High | [4] |

| Lung | High | [4] |

| Peritoneal Macrophages | High | [5] |

| Bone Marrow | High | [4] |

| Dorsal Root Ganglion | Present | [4] |

| Heart (Infarct Area) | High (post-MI) | [6] |

| Brain | Present | [4] |

Expression levels are qualitative summaries based on cited literature. Expression can be significantly upregulated in response to inflammatory stimuli.

BLT-1 Protein Expression

Table 3: BLT-1 Protein Expression in Human Cell Types and Tissues

| Cell Type/Tissue | Expression Level/Localization | Data Source |

| Neutrophils | High | [5] |

| Monocytes | High | [5] |

| Macrophages | High | [5] |

| Eosinophils | High | |

| Dendritic Cells | Present | [5] |

| Differentiated T-cells | Present | [5] |

| Synovial Tissue (RA) | Present in infiltrating leukocytes | [3] |

| Ovarian Neoplasms | Expressed in 34% of cases | [7] |

| Immune Cells | Membranous and cytoplasmic | [1][8] |

Protein expression data is largely derived from immunohistochemistry and flow cytometry studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BLT-1 expression. Below are representative protocols for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for LTB4R mRNA Expression

This protocol is a general guideline and should be optimized for specific experimental conditions and equipment.

1. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from tissue or cell samples using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.[9]

2. qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green master mix, forward and reverse primers for LTB4R (and a reference gene), and nuclease-free water.

-

A representative primer set for human LTB4R:

-

Forward: 5'-GGC TCT GCT GCT CTT CCT C-3'

-

Reverse: 5'-AGG GCA GAG GAG AGG AAG A-3'

-

-

A representative primer set for mouse Ltb4r1:

-

Forward: 5'-CTG GGC TAT GAC TTC TCC TTC A-3'

-

Reverse: 5'-GCA GGC TGA GGT AGA AGA TGA-3'

-

-

Aliquot the master mix into qPCR plates/tubes.

-

Add diluted cDNA to each well.[10]

-

Include no-template controls (NTCs) to check for contamination.[10]

3. qPCR Cycling Conditions:

-

A typical cycling protocol is as follows:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[9]

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for LTB4R and the reference gene.

-

Calculate the relative expression of LTB4R using the ΔΔCt method.

Western Blotting for BLT-1 Protein Expression

This is a general protocol; optimization of antibody concentrations and incubation times is recommended.[11][12][13][14]

1. Protein Extraction:

-

Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[13]

-

Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]

-

Incubate the membrane with a primary antibody specific for BLT-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times with TBST for 5-10 minutes each.[14]

-

Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

-

Wash the membrane again as described above.

4. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.

Immunohistochemistry (IHC) for BLT-1 in Paraffin-Embedded Tissues

This protocol provides a general framework for IHC staining.[15][16][17][18][19]

1. Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.[19]

-

Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[19]

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a microwave, pressure cooker, or water bath.[16]

-

Allow slides to cool to room temperature.

3. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.[17]

-

Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).[16]

-

Incubate with the primary antibody against BLT-1 overnight at 4°C in a humidified chamber.[18]

-

Wash with PBS or TBS.

-

Incubate with a biotinylated secondary antibody.[17]

-

Wash, then incubate with an avidin-biotin-peroxidase complex (ABC reagent).[17]

-

Develop the signal with a chromogen substrate such as diaminobenzidine (DAB).[15]

4. Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.[15]

-

Dehydrate the sections through graded alcohols and clear in xylene.[15]

-

Mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

BLT-1 Signaling Pathway

BLT-1 is a G protein-coupled receptor (GPCR) that, upon binding its ligand leukotriene B4 (LTB4), initiates a signaling cascade leading to various cellular responses, primarily related to inflammation and immune cell trafficking.[20][21] The receptor couples to Gαi, leading to the dissociation of the G protein subunits and activation of downstream effector molecules.[22][23][24]

Caption: BLT-1 signaling cascade upon LTB4 binding.

Experimental Workflow for BLT-1 Expression Analysis

The following diagram illustrates a typical workflow for analyzing BLT-1 expression in tissue samples, from sample collection to data interpretation.

References

- 1. Tissue expression of LTB4R - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. uniprot.org [uniprot.org]

- 3. Differential expression of leukotriene B4 receptor subtypes (BLT1 and BLT2) in human synovial tissues and synovial fluid leukocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ltb4r1 leukotriene B4 receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. LTB4R protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. bu.edu [bu.edu]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. origene.com [origene.com]

- 13. bio-rad.com [bio-rad.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 16. arigobio.com [arigobio.com]

- 17. Immunohistochemistry Procedure [sigmaaldrich.com]

- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 19. bosterbio.com [bosterbio.com]

- 20. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 21. jackwestin.com [jackwestin.com]

- 22. Engineering a G protein-coupled receptor for structural studies: Stabilization of the BLT1 receptor ground state - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Engineering a G protein-coupled receptor for structural studies: stabilization of the BLT1 receptor ground state - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Leukotriene B4 with its High-Affinity Receptor, BLT1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the potent lipid chemoattractant, leukotriene B4 (LTB4), and its high-affinity G protein-coupled receptor, BLT1. This interaction is a critical component of the inflammatory cascade and represents a key target for the development of novel anti-inflammatory therapeutics. This document details the quantitative aspects of this interaction, outlines key experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Core Interaction: Quantitative Data

The binding of LTB4 to BLT1 is characterized by high affinity and specificity, initiating a cascade of intracellular signaling events. The following table summarizes key quantitative parameters of this interaction and its modulation.

| Parameter | Ligand/Antagonist | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | LTB4 | ~0.1-2 nM | Various leukocyte types | [1] |

| LTB4 | ~20 nM (for BLT2) | --- | [1] | |

| EC50 for Activation | LTB4 (COX-2 mRNA/protein upregulation) | 16.5 ± 1.7 nM (mRNA); 19 ± 2.4 nM (protein) | Human Synovial Fibroblasts | [2] |

| LTB4 (TRPV1 sensitization) | 100-200 nM | Dorsal Root Ganglion neurons | [1] | |

| Antagonist Affinity (Ki) | SB-209247 | 0.78 nM | --- | [3] |

| Antagonist Potency (IC50) | SB-209247 (LTB4-induced Ca2+ mobilization) | 6.6 nM | --- | [3] |

BLT1 Signaling Pathways

Upon binding of LTB4, BLT1, primarily coupled to the Gi alpha subunit of heterotrimeric G proteins, initiates a signaling cascade that culminates in various cellular responses critical to inflammation, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the BLT1-LTB4 interaction. Below are outlines for key experimental procedures.

Radioligand Binding Assay

This assay is used to determine the affinity and specificity of ligand binding to the BLT1 receptor.

Principle: A radiolabeled form of LTB4 ([³H]LTB4) is incubated with cells or membranes expressing BLT1. The amount of bound radioactivity is measured to quantify the binding. Competition assays with unlabeled ligands are used to determine their binding affinities.[5]

Methodology Outline:

-

Cell/Membrane Preparation: Isolate membranes from cells expressing BLT1 (e.g., transfected HEK293 cells or neutrophils).

-

Incubation: Incubate the membranes with a fixed concentration of [³H]LTB4 in the presence of increasing concentrations of a competing unlabeled ligand.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following BLT1 activation.

Principle: BLT1 activation leads to the release of calcium from intracellular stores. This change in calcium concentration is detected using a calcium-sensitive fluorescent dye.

Methodology Outline:

-

Cell Preparation: Plate CHO cells stably expressing human BLT1 in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a buffer containing pluronic acid.

-

Stimulation: Add LTB4 or other agonists to the wells.

-

Detection: Measure the fluorescence intensity over time using a plate reader with fluorescence detection capabilities (e.g., FlexStation).

-

Data Analysis: Quantify the peak fluorescence response to determine the EC50 of the agonist.

Neutrophil Chemotaxis Assay

This assay assesses the ability of LTB4 to induce directed migration of neutrophils, a key physiological response mediated by BLT1.

Principle: The migration of neutrophils through a porous membrane towards a chemoattractant gradient is quantified.

Methodology Outline:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.

-

Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 5.0 µm pores). Add the chemoattractant (LTB4) to the lower chamber and the neutrophil suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C to allow for cell migration.

-

Quantification: After incubation, count the number of neutrophils that have migrated to the lower chamber or the underside of the membrane. This can be done by microscopy after staining or by using a plate reader-based method.

-

Data Analysis: Compare the number of migrated cells in response to the chemoattractant with a negative control (buffer alone).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a neutrophil chemotaxis assay, a fundamental experiment to characterize the pro-inflammatory activity of the LTB4-BLT1 axis.

This guide provides a foundational understanding of the BLT1-LTB4 interaction for professionals in the field. The provided data, protocols, and visualizations are intended to support further research and drug development efforts targeting this important inflammatory pathway.

References

- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Human LTB4R Gene: Sequence, Signaling, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The leukotriene B4 receptor 1 (LTB4R), encoded by the LTB4R gene in humans, is a critical G protein-coupled receptor (GPCR) implicated in a myriad of inflammatory and immune responses. As a high-affinity receptor for the potent lipid mediator leukotriene B4 (LTB4), it plays a pivotal role in orchestrating leukocyte trafficking and activation at sites of inflammation. This technical guide provides a comprehensive overview of the human LTB4R gene, including its genetic sequence, protein characteristics, signaling pathways, and key experimental methodologies for its study. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development targeting inflammatory disorders.

Introduction

Leukotriene B4 (LTB4) is a powerful pro-inflammatory chemoattractant synthesized from arachidonic acid by the 5-lipoxygenase pathway. Its biological effects are primarily mediated through two G protein-coupled receptors: the high-affinity LTB4 receptor 1 (BLT1), encoded by the LTB4R gene, and the low-affinity LTB4 receptor 2 (BLT2), encoded by the LTB4R2 gene.[1] The LTB4R, or BLT1, is the focus of this guide due to its predominant role in mediating the inflammatory actions of LTB4.[1] Activation of LTB4R on various leukocyte subsets, including neutrophils, macrophages, and T cells, triggers a cascade of intracellular events leading to chemotaxis, adhesion, and the production of pro-inflammatory cytokines.[1] This positions the LTB4R as a key regulator of inflammatory processes and a promising therapeutic target for a range of diseases, including asthma, psoriasis, and arthritis.[1][2]

Genetic and Genomic Features of Human LTB4R

The human LTB4R gene is a protein-coding gene with well-defined genomic characteristics. Understanding these features is fundamental for genetic studies and the development of molecular tools for its investigation.

Gene Identification and Location

The official symbol for the human gene encoding the leukotriene B4 receptor 1 is LTB4R.[3] It is also known by several aliases, including BLTR, CMKRL1, GPR16, LTB4R1, and P2RY7.[2][4][5]

| Identifier Type | Identifier |

| HGNC ID | HGNC:6713[2][3] |

| NCBI Gene ID | 1241[2][6] |

| Ensembl Gene ID | ENSG00000213903[2][4] |

| OMIM ID | 601531[2] |

The LTB4R gene is located on the forward strand of chromosome 14 at the cytogenetic band 14q12.[3][5] The genomic coordinates on the GRCh38 assembly are from base pair 24,311,450 to 24,318,036.[4][5]

Gene Structure and Transcripts

The LTB4R gene gives rise to several transcript variants through alternative splicing. The Ensembl database lists 13 transcripts (splice variants) for this gene.[4] The canonical transcript, LTB4R-201 (ENST00000345363.8), is a key reference for studying the gene's function.

The LTB4R Protein (BLT1)

The LTB4R gene encodes the leukotriene B4 receptor 1 protein, also known as BLT1. This protein is a member of the rhodopsin-like GPCR family and is integral to the plasma membrane.[2][5]

Protein Characteristics

| Characteristic | Value |

| UniProtKB/Swiss-Prot ID | Q15722[2][7] |

| Protein Name | Leukotriene B4 receptor 1[7] |

| Length | 352 amino acids[7] |

| Molecular Weight (Da) | 39,978 (theoretical) |

| Subcellular Location | Plasma membrane[2][8] |

Function

The LTB4R protein functions as a high-affinity receptor for leukotriene B4.[6] This interaction initiates a signaling cascade that is crucial for various cellular responses in the immune system. The primary functions include:

-

Chemotaxis: Directing the migration of leukocytes, particularly neutrophils, to sites of inflammation.[1]

-

Cell Adhesion: Promoting the adhesion of leukocytes to the endothelium, a critical step in their extravasation into tissues.[1]

-

Pro-inflammatory Mediator Release: Stimulating the release of cytokines and other inflammatory molecules.[1]

LTB4R Signaling Pathways

Upon binding of LTB4, the LTB4R undergoes a conformational change that allows it to couple with and activate intracellular heterotrimeric G proteins, primarily of the Gi/o family. This initiates a cascade of downstream signaling events.

Experimental Protocols

The study of LTB4R function relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the LTB4R.

Materials:

-

Membranes from cells expressing recombinant human LTB4R.

-

[³H]-LTB4 (radiolabeled ligand).

-

Unlabeled LTB4 (for competition binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled LTB4.

-

In a 96-well plate, add cell membranes, [³H]-LTB4 at a fixed concentration (e.g., 1 nM), and varying concentrations of unlabeled LTB4 to the binding buffer.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the unlabeled ligand.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following LTB4R activation.

Materials:

-

Cells expressing human LTB4R (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

LTB4 or other agonists.

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorometric reader and measure the baseline fluorescence.

-

Add LTB4 or other agonists to the wells and immediately measure the change in fluorescence over time.

-

Analyze the data to determine the dose-response curve and the EC₅₀ value of the agonist.

Role in Disease and Therapeutic Implications

The central role of the LTB4R in inflammation makes it a significant factor in the pathophysiology of numerous diseases.

| Disease | Role of LTB4R | Therapeutic Potential |

| Asthma | Promotes airway inflammation, bronchoconstriction, and mucus production. | LTB4R antagonists may reduce airway inflammation and hyperresponsiveness. |

| Psoriasis | Contributes to the accumulation of neutrophils in the skin, leading to plaque formation.[2] | Topical or systemic LTB4R antagonists could alleviate skin inflammation. |

| Rheumatoid Arthritis | Mediates the recruitment of inflammatory cells into the joints, contributing to synovitis and joint destruction. | LTB4R blockade may reduce joint inflammation and damage. |

| Atherosclerosis | Involved in the recruitment of macrophages to atherosclerotic plaques. | LTB4R antagonists could potentially stabilize plaques and reduce cardiovascular events. |

The development of specific and potent LTB4R antagonists is an active area of research for the treatment of these and other inflammatory conditions.

Conclusion

The human LTB4R gene and its protein product, the high-affinity leukotriene B4 receptor, are central players in the inflammatory cascade. A thorough understanding of its genetic makeup, signaling mechanisms, and role in disease is crucial for the development of novel anti-inflammatory therapeutics. This guide provides a foundational resource for scientists and researchers dedicated to unraveling the complexities of LTB4R biology and harnessing its therapeutic potential. The detailed protocols and summarized data herein are intended to facilitate further investigation into this important drug target.

References

- 1. Gene - LTB4R [maayanlab.cloud]

- 2. genecards.org [genecards.org]

- 3. Gene symbol report | HUGO Gene Nomenclature Committee [genenames.org]

- 4. Gene: LTB4R (ENSG00000213903) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]

- 5. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]

- 6. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. alliancegenome.org [alliancegenome.org]

The Discovery and History of the BLT-1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The leukotriene B4 receptor 1 (BLT-1) is a high-affinity G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. Its discovery and subsequent characterization have illuminated key pathways in leukocyte trafficking and activation, establishing it as a significant therapeutic target for a host of inflammatory diseases. This technical guide provides a comprehensive overview of the history, discovery, and molecular pharmacology of the BLT-1 receptor, with a focus on the experimental methodologies and quantitative data that have defined our understanding of this critical inflammatory mediator.

Discovery and Cloning

The existence of a specific receptor for the potent chemoattractant leukotriene B4 (LTB4) was first inferred from the stereospecific and high-affinity binding of radiolabeled LTB4 to human neutrophils. These early studies in the 1980s laid the groundwork for the eventual molecular identification of the receptor. The definitive cloning of the human BLT-1 receptor was a landmark achievement, accomplished by leveraging its expression in differentiated myeloid cell lines.[1]

Subsequent to its initial identification, a second, low-affinity receptor for LTB4, designated BLT-2, was also cloned.[1] The two receptors, while both responding to LTB4, exhibit distinct affinities and tissue distribution patterns, suggesting different physiological roles.[1] BLT-1 is primarily expressed on leukocytes, including neutrophils, eosinophils, monocytes, and subsets of T lymphocytes, consistent with its role in orchestrating immune cell migration to sites of inflammation.[1][2][3]

Quantitative Ligand Binding and Functional Data

The pharmacological characterization of the BLT-1 receptor has been defined by extensive radioligand binding and functional assays. These studies have quantified the affinity of LTB4 and a variety of synthetic antagonists for the receptor, providing a basis for drug development efforts.

Table 1: Binding Affinities of LTB4 and Analogs for BLT Receptors

| Ligand | Receptor | Cell Type/Membrane Preparation | Assay Type | Kd / Ki (nM) | Reference(s) |

| [3H]LTB4 | BLT-1 (high-affinity site) | Human Neutrophils | Saturation Binding | 0.46 | [4] |

| [3H]LTB4 | BLT-1 (low-affinity site) | Human Neutrophils | Saturation Binding | 541 | [4] |

| LTB4 | BLT-1 | Human Neutrophils | Competitive Binding | 1.9 | |

| 20-COOH LTB4 | BLT-1 | Not Specified | Competitive Binding | High Affinity |

Table 2: Pharmacological Profile of Selected BLT-1 Antagonists

| Antagonist | Chemical Structure | Cell Type/Membrane Preparation | Assay Type | IC50 / Ki (nM) | Reference(s) |

| U-75302 |

| U-937 cells | Functional (MAPK/AKT activation) | 10-7 mol/L | [5] |

| BIIL 284 (prodrug) |

| Not Applicable | Not Applicable | Not Applicable | [6] |

| CP-105696 |

| Human Neutrophils | [3H]LTB4 Binding | 8.42 | [7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of the BLT-1 receptor.

[3H]LTB4 Radioligand Binding Assay with Human Neutrophils

This protocol is adapted from studies characterizing LTB4 binding to its high-affinity receptor on human neutrophils.[4][9]

1. Isolation of Human Neutrophils:

-

Obtain whole blood from healthy donors in heparinized tubes.

-

Isolate neutrophils using dextran sedimentation followed by centrifugation over a Ficoll-Paque gradient.

-

Lyse contaminating erythrocytes with hypotonic saline.

-

Resuspend the purified neutrophil pellet in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

2. Membrane Preparation (Optional, for membrane binding assays):

-

Resuspend purified neutrophils in ice-cold homogenization buffer (e.g., Tris-HCl with protease inhibitors).

-

Disrupt cells by nitrogen cavitation or sonication.

-

Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

-

Pellet the membrane fraction by ultracentrifugation of the supernatant.

-

Resuspend the membrane pellet in binding buffer.

3. Binding Assay:

-

In a 96-well plate, combine the following in binding buffer (e.g., PBS with 0.1% BSA):

-

50 µL of neutrophil suspension or membrane preparation.

-

50 µL of [3H]LTB4 (final concentration ~0.3 nM).

-

50 µL of competing unlabeled ligand (e.g., LTB4 for non-specific binding, or test antagonist at various concentrations).

-

-

Incubate at 4°C for 10-20 minutes to reach equilibrium.[4]

4. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., Tris-HCl) to remove unbound radioligand.

5. Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

6. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (in the presence of excess unlabeled LTB4) from total binding.

-

For saturation binding experiments, plot specific binding against the concentration of [3H]LTB4 to determine Kd and Bmax.

-

For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method for assessing the chemotactic response of neutrophils to LTB4.[10][11]

1. Neutrophil Isolation:

-

Isolate human neutrophils as described in section 3.1.1.

-

Resuspend the cells in a serum-free medium (e.g., RPMI with 0.1% BSA) at a concentration of 1-2 x 106 cells/mL.

2. Assay Setup:

-

Use a 96-well Boyden chamber (transwell) plate with a 3-5 µm pore size polycarbonate membrane.

-

Add the chemoattractant solution (e.g., LTB4 at concentrations ranging from 0.1 to 100 nM) to the lower wells of the chamber. Use medium alone as a negative control.

-

Carefully place the transwell inserts into the lower wells, avoiding air bubbles.

-

Add 100 µL of the neutrophil suspension to the upper chamber of each insert.

3. Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

4. Quantification of Migrated Cells:

-

After incubation, carefully remove the inserts.

-

Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with a Diff-Quik stain).

-

Mount the membranes on a microscope slide.

-

Count the number of migrated cells in several high-power fields for each well.

-

Alternatively, migrated cells in the lower chamber can be quantified by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase or by using a fluorescent DNA-binding dye.[10]

5. Data Analysis:

-

Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

-

Plot the number of migrated cells against the concentration of LTB4 to generate a dose-response curve.

BLT-1 Signaling Pathways

Upon binding of LTB4, the BLT-1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. BLT-1 primarily couples to pertussis toxin-sensitive Gi proteins, but also to Gq.[5] This initiates a cascade of intracellular signaling events culminating in various cellular responses, including chemotaxis, degranulation, and production of reactive oxygen species.

Gi-Mediated Signaling

The activation of Gi by BLT-1 leads to the dissociation of the Gαi and Gβγ subunits, which then activate distinct downstream effectors.

References

- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 binding to human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. Binding and metabolism of leukotriene B4 by neutrophils and their subcellular organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

An In-depth Technical Guide to the Mechanism of Action of Block Lipid Transport-1 (BLT-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Block Lipid Transport-1 (BLT-1), a potent and selective small-molecule inhibitor of Scavenger Receptor Class B Type I (SR-BI). This document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and utilizing BLT-1 in research and drug development.

Core Mechanism of Action: Inhibition of SR-BI-Mediated Lipid Transport

Block Lipid Transport-1 (BLT-1) is a thiosemicarbazone copper chelator that selectively inhibits the function of Scavenger Receptor B, type 1 (SR-BI).[1] SR-BI is a cell surface glycoprotein pivotal in high-density lipoprotein (HDL) metabolism, mediating the selective uptake of lipids, such as cholesteryl esters, from HDL into cells.[2]

The primary mechanism of action of BLT-1 is the direct inhibition of this lipid transfer process.[1] Notably, BLT-1's inhibitory effect is highly specific to the lipid transport function of SR-BI and does not interfere with other cellular processes like receptor-mediated endocytosis or intracellular vesicular trafficking.[3] An intriguing aspect of BLT-1's interaction with SR-BI is that while it blocks lipid transport, it concurrently enhances the binding of HDL to the receptor.[3]

The molecular basis for this inhibition lies in the interaction of BLT-1 with a specific residue in the extracellular domain of SR-BI. It has been demonstrated that BLT-1 is an irreversible inhibitor that likely forms a covalent bond with the free thiol group of cysteine 384 (Cys384) within the receptor.[2][4] Mutating this cysteine to a serine renders SR-BI completely insensitive to BLT-1, confirming that SR-BI itself is the direct molecular target.[2][4]

Quantitative Data on BLT-1 Activity

The inhibitory potency of BLT-1 has been quantified in various cellular and liposomal assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | System | Lipoprotein Substrate | IC50 | Reference |

| Lipid Uptake | ldlA[mSR-BI] cells | DiI-HDL | 60 nM | [1] |

| Lipid Uptake | ldlA[mSR-BI] cells | [3H]CE-HDL | 110 nM | [1] |

| Lipid Uptake | mSR-BI-t1-containing liposomes | [3H]CE-HDL | 57 nM | [1] |

| Lipid Uptake | liposomes | [3H]CE-HDL | 98 nM | [1] |

| HCV Entry | Huh 7.5.1 cells | - | 0.96 µM | [1] |

Signaling Pathways Modulated by BLT-1 Inhibition of SR-BI